molecular formula C16H19NO2S B11110329 N-(2,3-dimethylphenyl)-1-(4-methylphenyl)methanesulfonamide

N-(2,3-dimethylphenyl)-1-(4-methylphenyl)methanesulfonamide

Cat. No.: B11110329
M. Wt: 289.4 g/mol
InChI Key: HASBVLUYWLCSDZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-(4-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a phenyl ring substituted with methyl groups at specific positions, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-(4-methylphenyl)methanesulfonamide typically involves the reaction of 2,3-dimethylphenylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and quality. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(4-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-1-(4-chlorophenyl)methanesulfonamide
  • N-(2,3-dimethylphenyl)-1-(4-nitrophenyl)methanesulfonamide
  • N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)methanesulfonamide

Uniqueness

N-(2,3-dimethylphenyl)-1-(4-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2,3-positions on one phenyl ring and the 4-position on the other phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-12-7-9-15(10-8-12)11-20(18,19)17-16-6-4-5-13(2)14(16)3/h4-10,17H,11H2,1-3H3

InChI Key

HASBVLUYWLCSDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

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